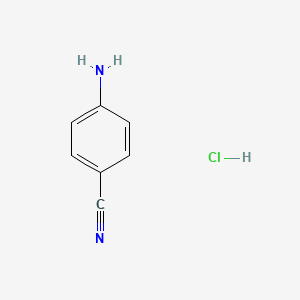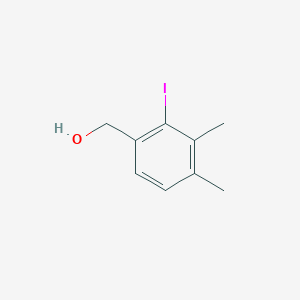
(2-Iodo-3,4-dimethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodo-3,4-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11IO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with iodine at the 2-position and two methyl groups at the 3- and 4-positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-3,4-dimethylphenyl)methanol typically involves the iodination of 3,4-dimethylphenylmethanol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(2-Iodo-3,4-dimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine substituent can be reduced to a hydrogen atom, yielding 3,4-dimethylphenylmethanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 2-Iodo-3,4-dimethylbenzaldehyde or 2-Iodo-3,4-dimethylbenzoic acid.
Reduction: 3,4-Dimethylphenylmethanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(2-Iodo-3,4-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Iodo-3,4-dimethylphenyl)methanol depends on the specific reaction or application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylphenylmethanol: Lacks the iodine substituent, resulting in different reactivity and applications.
2-Iodo-4,5-dimethylphenylmethanol: Similar structure but with different positions of the methyl groups, leading to variations in chemical behavior.
Uniqueness
(2-Iodo-3,4-dimethylphenyl)methanol is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
(2-iodo-3,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4,11H,5H2,1-2H3 |
InChI Key |
VDECJYPWJDDTNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


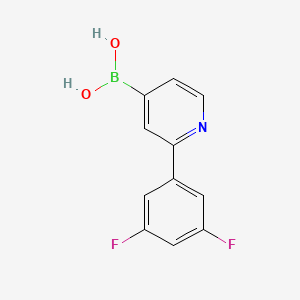
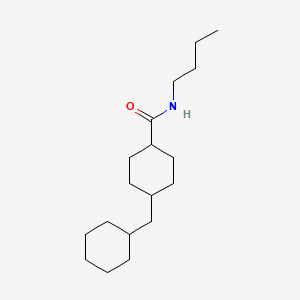



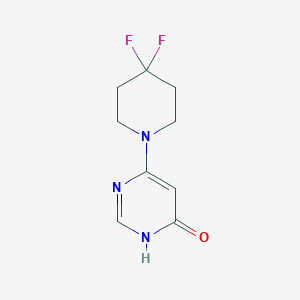

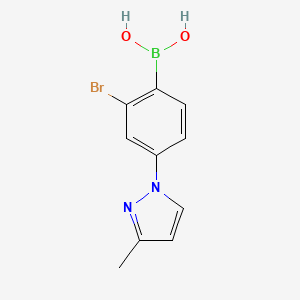
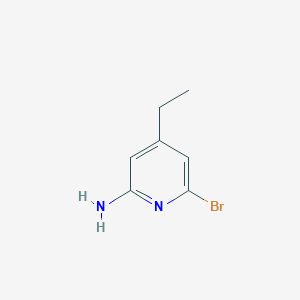
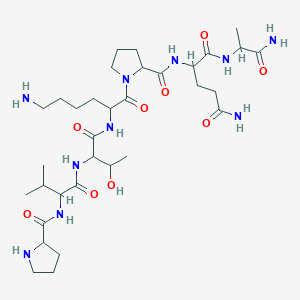
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)

![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
